molecular formula C16H14 B057199 1,7-Dimethylphenanthrene CAS No. 483-87-4

1,7-Dimethylphenanthrene

Cat. No.: B057199
CAS No.: 483-87-4
M. Wt: 206.28 g/mol
InChI Key: NZCMUISOTIPJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. This compound is highly stable and has a high melting point, making it an ideal candidate for various laboratory experiments.

Scientific Research Applications

  • Environmental Studies : 1,7-DMP is used as a marker to distinguish between the contributions of residential wood combustion and mobile source emissions in environmental samples. The relative concentrations of dimethylphenanthrene isomers, like 1,7-DMP, have been used to apportion air particulate matter samples between these sources. This method has been employed in studies as part of the United States Environmental Protection Agency's Integrated Air Cancer Project (Benner et al., 1995).

  • Synthesis and Chemical Analysis : 1,7-DMP has been synthesized and analyzed as part of a broader group of dimethylphenanthrenes. The regiospecific synthesis of dimethylphenanthrenes, including 1,7-DMP, provides valuable insights into the structure and reactivity of these compounds, which are significant in the field of organic chemistry and materials science (Böhme et al., 2017).

  • Toxicology and Carcinogenic Studies : Research has investigated the tumor-initiating activity and metabolism of various polymethylated phenanthrenes, including 1,7-DMP. These studies are crucial in understanding the potential carcinogenic effects of these compounds when they are present in the environment or formed as by-products in industrial processes (LaVoie et al., 1982).

  • Vibrational Analysis and Spectroscopy : The vibrational properties of various dimethylphenanthrenes, including 1,7-DMP, have been explored using techniques like FT-IR and FT-Raman spectroscopy. These studies help in understanding the physical and chemical properties of these compounds, which are essential for various applications in pharmaceuticals, materials science, and chemical engineering (Ali et al., 2015).

  • Liquid Chromatography and PAH Analysis : The retention behaviour of all 25 dimethylphenanthrene isomers in reversed-phase liquid chromatography has been investigated. This research is fundamental in analytical chemistry for the prediction and identification of PAHs in complex mixtures, such as crude oil and environmental samples (Garrigues et al., 1989).

Properties

IUPAC Name

1,7-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCMUISOTIPJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074755
Record name Phenanthrene, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-87-4
Record name Phenanthrene, 1,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 1,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pimanthrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665XXE9T4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Dimethylphenanthrene
Reactant of Route 2
1,7-Dimethylphenanthrene
Reactant of Route 3
1,7-Dimethylphenanthrene
Reactant of Route 4
1,7-Dimethylphenanthrene
Reactant of Route 5
1,7-Dimethylphenanthrene
Reactant of Route 6
1,7-Dimethylphenanthrene
Customer
Q & A

Q1: What are the primary sources of 1,7-Dimethylphenanthrene in the environment?

A1: this compound is primarily generated through the combustion of organic matter, particularly wood. Research indicates a strong association between this compound and the burning of softwoods like pines. [] This compound is often found in higher concentrations in areas with significant wood combustion activity. [] Additionally, this compound has been identified in coal and coaly shale deposits, suggesting its origin from ancient plant matter, specifically coniferous gymnosperms. []

Q2: How does the presence of this compound in sediment cores help us understand historical pollution trends?

A2: this compound serves as a valuable marker for tracing historical pollution trends, particularly those related to wood combustion. [] Analyzing its presence in sediment cores allows researchers to reconstruct past combustion activities. For example, a study of sediment cores from Central Park Lake in New York City revealed a peak in this compound levels corresponding to periods of increased coal usage in the city's history. [] This information aids in understanding the long-term impact of human activities on the environment.

Q3: Can this compound help differentiate between various combustion sources?

A3: Yes, the ratio of this compound to other Dimethylphenanthrene isomers can be used to differentiate between combustion sources. For instance, a higher ratio of this compound to 2,6-Dimethylphenanthrene suggests a greater contribution from residential wood combustion, especially of softwoods. [] This ratio proves useful in source apportionment studies, helping determine the relative contributions of various sources to overall pollution levels.

Q4: Are there any specific analytical techniques used to quantify this compound in environmental samples?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for quantifying this compound in environmental matrices like air particulate matter and sediment samples. [, ] This method provides high sensitivity and selectivity, enabling the separation and detection of this compound from other compounds in complex mixtures.

Q5: What is the significance of this compound in studying Black Carbon sequestration?

A5: this compound, alongside other combustion markers, aids in understanding Black Carbon sequestration in sediments. [] Its presence, especially in conjunction with the this compound to 2,6-Dimethylphenanthrene ratio, can help distinguish between fossil fuel and wood combustion as sources of Black Carbon. This distinction is crucial for assessing the impact of Black Carbon on the global carbon cycle. For instance, Black Carbon from wood combustion, unlike that from fossil fuels, represents a transfer of carbon from the biosphere to the geosphere. []

Q6: Is this compound used as a biomarker in any other research areas?

A6: Beyond pollution studies, this compound finds application as a biomarker in organic geochemistry. Its presence in geological formations, especially alongside other organic compounds like retene, can provide insights into the depositional environment and source of organic matter in ancient sediments. [, , ] This information is valuable for understanding past climates and ecosystems.

Q7: Are there any known challenges or limitations associated with using this compound as a marker in research?

A7: One challenge in using this compound as a marker lies in the potential for its degradation in the environment. While relatively stable, it can undergo degradation processes like biodegradation, which may complicate the interpretation of its presence and abundance in certain contexts. [] Additionally, the influence of factors like organic matter source and maturity level on this compound levels should be carefully considered during data interpretation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.